molecular formula C18H16O5 B14284169 2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one CAS No. 124676-46-6

2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one

Cat. No.: B14284169
CAS No.: 124676-46-6
M. Wt: 312.3 g/mol
InChI Key: ZLVHCWPTRLJYOL-UHFFFAOYSA-N
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Description

2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one is a xanthone derivative known for its significant biological activities. This compound is often isolated from natural sources such as the plant Cudrania tricuspidata and has been studied for its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one typically involves the use of various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the formation of the xanthone core .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or synthetic routes that are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key regulators of inflammation. Additionally, it activates heme oxygenase-1 (HO-1), contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dimethyl-2-propenyl)-1,4,5-trihydroxy-9H-xanthen-9-one is unique due to its specific substitution pattern on the xanthone core, which contributes to its distinct biological activities. Its ability to modulate multiple signaling pathways makes it a promising candidate for therapeutic applications.

Properties

CAS No.

124676-46-6

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

1,4,5-trihydroxy-2-(2-methylbut-3-en-2-yl)xanthen-9-one

InChI

InChI=1S/C18H16O5/c1-4-18(2,3)10-8-12(20)17-13(15(10)22)14(21)9-6-5-7-11(19)16(9)23-17/h4-8,19-20,22H,1H2,2-3H3

InChI Key

ZLVHCWPTRLJYOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=CC(=C2C(=C1O)C(=O)C3=C(O2)C(=CC=C3)O)O

Origin of Product

United States

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